Bis[2-(4,6-difluorophenyl)pyridinato-C2,N](picolinato)iridium(III)

Catalog No.
S925026
CAS No.
376367-93-0
M.F
C28H17F4IrN3O2-2
M. Wt
695.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis[2-(4,6-difluorophenyl)pyridinato-C2,N](picolin...

CAS Number

376367-93-0

Product Name

Bis[2-(4,6-difluorophenyl)pyridinato-C2,N](picolinato)iridium(III)

IUPAC Name

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium;pyridine-2-carboxylic acid

Molecular Formula

C28H17F4IrN3O2-2

Molecular Weight

695.7 g/mol

InChI

InChI=1S/2C11H6F2N.C6H5NO2.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;8-6(9)5-3-1-2-4-7-5;/h2*1-4,6-7H;1-4H,(H,8,9);/q2*-1;;

InChI Key

ZNXYMQNTSZXWLG-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C(=O)O.[Ir]

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C(=O)O.[Ir]

Firpic in Organic Light-Emitting Diode (OLED) Research

Firpic, also known as iridium(III)bis(4,6-difluorophenylpyridinato-N,C') (picolinate) (), is a chemical compound studied extensively in the field of organic light-emitting diodes (OLEDs). Its primary application in scientific research is as a phosphorescent dopant.

  • Phosphorescent Dopant: OLEDs rely on organic molecules to emit light when subjected to an electric current. Certain molecules, like Firpic, can absorb light at a specific wavelength and then emit light at a different, typically longer, wavelength. This process is called phosphorescence and allows for more efficient light generation compared to standard fluorescent materials (). By incorporating Firpic as a dopant (a small amount added to another material) into the light-emitting layer of an OLED, researchers can achieve efficient emission of blue light.

Advantages of Firpic in OLED Research

Firpic offers several advantages as a dopant in OLED research:

  • High Efficiency

    Firpic exhibits a phenomenon called efficient intersystem crossing, which allows it to convert most absorbed light energy into emitted light. This translates to brighter and more energy-efficient OLEDs ().

  • Color Purity

    Firpic emits light in a narrow spectral range, resulting in a pure blue color output. This is crucial for developing high-quality displays with accurate color reproduction ().

  • Long Operational Lifetime

    OLEDs can degrade over time, leading to decreased brightness and color shifting. Firpic-based OLEDs have been shown to exhibit good operational lifetimes, making them suitable for practical applications ().

Ongoing Research with Firpic

Research on Firpic continues to explore its potential and limitations in OLED development. Some areas of ongoing investigation include:

  • Developing new host materials

    Optimizing the surrounding material (host) for Firpic can further improve its performance in OLEDs. Researchers are exploring new host materials to enhance efficiency, color stability, and device lifetime.

  • Multi-layered OLED structures

    By incorporating Firpic into different layers of an OLED, researchers can achieve better control over light emission and color characteristics.

  • Phosphorescent OLED (PHOLED) optimization

    Firpic plays a key role in PHOLED research. Scientists are working to improve the overall performance of PHOLEDs using Firpic and other advanced materials.

Bis2-(4,6-difluorophenyl)pyridinato-C2,Niridium(III) is a complex organometallic compound featuring iridium as the central metal atom. Its molecular formula is C28H16F4IrN3OC_{28}H_{16}F_{4}IrN_{3}O, and it has a molecular weight of approximately 694.66 g/mol. This compound appears as a yellow powder and exhibits a melting point range of 330-335 °C. The structure comprises two 4,6-difluorophenyl pyridine ligands coordinated to the iridium center, along with a picolinate ligand, contributing to its unique photophysical properties and potential applications in optoelectronic devices .

In OLEDs, Firpic functions as a phosphorescent dopant. When excited by electrical current, Firpic absorbs energy and transitions to an excited state. Following this, it can relax back to the ground state through two pathways:

  • Fluorescence: A faster process where light is emitted directly from the excited state (singlet state) with shorter wavelengths (higher energy).
  • Phosphorescence: A slower process involving intersystem crossing to a long-lived triplet state followed by light emission with longer wavelengths (lower energy) compared to fluorescence.

The presence of heavy iridium metal allows for efficient intersystem crossing, enabling Firpic to harvest both singlet and triplet excitons, resulting in higher overall light emission efficiency [].

: Upon excitation, the compound can participate in energy transfer processes, which are crucial for its application in phosphorescent materials.
  • Decomposition Reactions: At elevated temperatures or in the presence of strong acids or bases, the compound may decompose, leading to the release of iridium and other byproducts .
  • The synthesis of Bis2-(4,6-difluorophenyl)pyridinato-C2,Niridium(III) typically involves several steps:

    • Preparation of Ligands: The 4,6-difluorophenyl pyridine and picolinate ligands are synthesized separately.
    • Metal Coordination: The iridium(III) salt is reacted with the prepared ligands under controlled conditions (usually in an inert atmosphere) to form the final complex.
    • Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for characterization and application .

    Unique AspectsTris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III)Three pyridine ligandsOLEDsHigher phosphorescent efficiencyIridium(III) Complexes with Different LigandsVarious ligand typesPhotodynamic therapyDiverse biological activitiesBis2-(phenyl)pyridinato-C2,Niridium(III)Phenyl instead of difluorophenylOLEDsDifferent emission spectra

    The uniqueness of Bis2-(4,6-difluorophenyl)pyridinato-C2,Niridium(III) lies in its specific ligand arrangement that enhances its photophysical properties compared to other similar compounds. This makes it particularly suitable for applications requiring efficient blue light emission and potential therapeutic uses.

    Interaction studies involving Bis2-(4,6-difluorophenyl)pyridinato-C2,Niridium(III) have focused on its behavior in various solvents and with different biological molecules. These studies help elucidate its stability and reactivity under physiological conditions. Notably, interactions with DNA or proteins could provide insights into its potential biological mechanisms and therapeutic applications.

    ParameterValueReference
    Absorption Maximum (λmax)256 nmCitation 1, 7
    Secondary Absorption Peaks277, 301, 304, 337, 357, 400, 454 nmCitation 17
    Absorption Range200-500 nmCitations 1, 7, 17
    Molar Extinction CoefficientNot specifiedNot available
    Transition Typeπ-π* and MLCT transitionsCitations 1, 22
    SolventDichloromethane (DCM)Citations 1, 7, 17

    Phosphorescent Emission Profiles in Solution and Solid State

    The phosphorescent emission characteristics of FIrpic demonstrate remarkable efficiency and distinctive spectral features that make it an exceptional blue-emitting phosphorescent material. In dichloromethane solution at room temperature, FIrpic exhibits a structured emission spectrum with maxima at 468 and 535 nanometers, arising from the mixed ligand-centered (LC) and metal-to-ligand charge transfer (MLCT) character of the emissive triplet state [3] [1]. The structured nature of the emission indicates significant ligand-centered character, which is characteristic of high-energy phosphorescent emitters.

    The phosphorescent quantum yield of FIrpic in degassed dichloromethane solution reaches an impressive 97%, making it one of the most efficient blue phosphorescent emitters reported [3]. This high efficiency is attributed to the favorable energy positioning of the emissive triplet state relative to non-radiative deactivation pathways. The emission lifetime in solution is approximately 1.7 microseconds, which is typical for iridium(III) phosphorescent complexes and reflects the spin-forbidden nature of the triplet-to-singlet radiative transition [3] [1].

    Solvent effects play a significant role in modulating the emission properties of FIrpic. In tetrahydrofuran (THF), the complex shows emission at 472 nanometers with a lifetime of approximately 1.5 microseconds [3] [6]. The slight red-shift compared to dichloromethane reflects the different stabilization of the excited state in varying solvent environments. Time-resolved spectroscopic studies in THF reveal that the emission originates from a triplet metal-to-ligand charge transfer (³MLCT) state localized primarily on the cyclometalating ligands [6].

    The solid-state emission characteristics of FIrpic differ substantially from solution behavior, as commonly observed in phosphorescent materials. In neat thin films, the emission is red-shifted to 481 nanometers compared to solution, with a significantly reduced quantum yield of 15% and a shortened lifetime of 0.16 microseconds [3]. This dramatic decrease in efficiency is attributed to concentration quenching effects, aggregation-induced non-radiative pathways, and intermolecular interactions that promote triplet-triplet annihilation processes.

    The emission spectrum of FIrpic displays characteristic vibrational fine structure that provides information about the nature of the emissive state. The structured emission with distinct vibronic progressions indicates substantial ligand-centered character in the lowest triplet state, which is consistent with the high emission efficiency observed [7]. The vibrational satellites correspond to stretching modes of the cyclometalating ligands, with prominent features related to carbon-carbon and carbon-nitrogen stretching vibrations within the pyridyl and phenyl rings.

    Table 2: Phosphorescent Emission Profiles

    ConditionEmission Wavelength (nm)Quantum Yield (%)Lifetime (μs)Reference
    Solution (DCM)468, 535971.7Citations 22, 1
    Solution (THF)472Not specified1.5Citations 22, 75
    Solid State (Neat Film)481150.16Citation 22
    Solution (Toluene)Not specifiedNot specifiedNot specifiedCitation 76
    Solution (Formamide)Not specifiedNot specifiedNot specifiedCitation 76

    Excited-State Dynamics and Triplet Harvesting Mechanisms

    The excited-state dynamics of FIrpic involve a complex series of ultrafast processes that ultimately lead to efficient triplet state population and subsequent phosphorescent emission. Following photoexcitation, the complex undergoes rapid intersystem crossing (ISC) on a timescale of less than 1 picosecond, which is characteristic of heavy-metal complexes where strong spin-orbit coupling facilitates efficient singlet-to-triplet conversion [8] [9]. This ultrafast ISC process is crucial for achieving high phosphorescent quantum yields as it minimizes competitive fluorescent decay pathways.

    Vibrational relaxation within the excited-state manifold occurs on a timescale of approximately 700 femtoseconds, representing the rapid thermalization of initially populated vibronic levels to the lowest vibrational state of the excited electronic state [8] [9]. This process is followed by interligand charge transfer dynamics that occur on a timescale of 30-45 picoseconds, involving the redistribution of electron density between the cyclometalating ligands and the ancillary picolinate ligand [8] [9]. These charge transfer processes are influenced by the relative orientation of the ligands and can be monitored through polarization-dependent transient absorption spectroscopy.

    The triplet harvesting mechanism in FIrpic is particularly efficient due to the favorable energetics of the excited-state manifold. The lowest triplet state has predominantly ³MLCT character, with electron density localized on the π* orbitals of the cyclometalating ligands [6]. This electronic configuration promotes strong radiative coupling to the ground state while maintaining sufficient energy separation from non-radiative metal-centered (MC) states that could lead to emission quenching [10].

    Temperature-dependent studies reveal that the triplet state lifetime of FIrpic shows significant temperature dependence, with the lifetime decreasing at elevated temperatures due to thermal population of non-radiative deactivation pathways [10]. The activation energy for non-radiative decay has been estimated to be in the range of 1600-4800 wavenumbers, corresponding to thermal access to metal-centered states that provide efficient quenching channels [10]. The pre-exponential factors for these deactivation processes are typically in the range of 10¹¹-10¹³ inverse seconds, indicating that the non-radiative processes involve significant structural reorganization [10].

    The efficiency of triplet harvesting in FIrpic is also influenced by intermolecular energy transfer processes. In concentrated solutions or solid-state matrices, triplet excitons can migrate between molecules through Förster-type energy transfer mechanisms [11] [12]. The diffusion length of triplet excitons in FIrpic-containing films has been estimated to be on the order of several nanometers, which is sufficient to enable efficient energy transfer to other emissive species in mixed systems [12].

    Table 3: Excited-State Dynamics Parameters

    ProcessTime ConstantTemperature DependenceReference
    Intersystem Crossing (ISC)< 1 psWeakCitations 58, 61
    Vibrational Relaxation700 fsWeakCitations 58, 61
    Interligand Charge Transfer30-45 psModerateCitations 58, 61
    Radiative DecayVariableStrongCitations 68, 22
    Non-radiative DecayVariableStrongCitations 68, 22
    Triplet State Lifetime1.5-1.7 μsStrongCitations 22, 75

    Solvatochromic Effects and Matrix-Dependent Behavior

    The emission properties of FIrpic exhibit notable sensitivity to the surrounding environment, demonstrating both solvatochromic effects and matrix-dependent behavior that reflect the charge transfer character of the emissive state. In dichloromethane, which serves as a reference solvent, FIrpic emits at 468 nanometers with high efficiency [1] [3]. The transition to more polar solvents results in systematic changes in the emission characteristics, with the most dramatic effects observed in highly polar protic solvents.

    The solvatochromic behavior of FIrpic can be attributed to the mixed charge transfer character of the emissive triplet state. In moderately polar solvents such as tetrahydrofuran, the emission shows a minimal red-shift to 472 nanometers (a shift of +4 nanometers), indicating relatively weak solvent stabilization of the excited state [3] [6]. However, in highly polar solvents such as formamide, a substantial red-shift to 534 nanometers (a shift of +66 nanometers) is observed, demonstrating the strong charge transfer character of the emission [13].

    The influence of protic solvents extends beyond simple polarity effects to include specific hydrogen bonding interactions that can modulate the excited-state dynamics. In ethanol-containing solvent mixtures, the emission characteristics change significantly due to external hydrogen bonding with the solvent molecules [14]. These interactions affect both the temporal order of proton transfer and charge transfer processes, leading to solvent-modulated excited-state relaxation pathways. The efficiency of charge transfer processes is enhanced when proton transfer precedes charge transfer, as observed in aprotic solvents, while the reverse order in protic solvents leads to reduced emission efficiency [14].

    Matrix effects in solid-state hosts demonstrate the importance of the local environment in determining the photophysical properties of FIrpic. In polymethyl methacrylate (PMMA) matrices, the complex shows enhanced stability and emission efficiency compared to neat films, with the polymer host providing isolation of individual molecules and reducing concentration quenching effects [15]. The rigid matrix environment restricts molecular motion and eliminates pathways for non-radiative decay that involve structural distortion.

    Host-guest systems utilizing FIrpic as the emissive dopant in various organic host materials show distinct matrix-dependent behavior. In 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) hosts, the emission characteristics are influenced by the triplet energy levels of the host material and the efficiency of energy transfer from host to guest [12]. Similarly, in 1,3-bis(N-carbazolyl)benzene (mCP) hosts, the complex demonstrates excellent emission properties with minimal host interference, making these systems suitable for organic light-emitting diode applications [12] [16].

    The matrix-dependent behavior also extends to the orientation of the emitting dipoles within the host material. Studies have shown that FIrpic molecules can adopt preferential horizontal orientation in certain host matrices, which significantly affects the light outcoupling efficiency in electroluminescent devices [16]. This orientational effect is particularly important for achieving high external quantum efficiencies in practical applications.

    Temperature-dependent studies in various matrices reveal that the emission quantum yield generally decreases with increasing temperature due to thermal activation of non-radiative decay pathways [10]. However, the magnitude of this temperature dependence varies significantly with the matrix environment, with more rigid hosts providing better thermal stability of the emission properties [17].

    Table 4: Solvatochromic Effects and Matrix Dependencies

    Solvent/MatrixEmission Shift (nm)Solvatochromic EffectReference
    Dichloromethane468 (reference)ReferenceCitations 1, 22
    Tetrahydrofuran472 (+4)MinimalCitations 22, 75
    Toluene475 (+7)MinimalCitation 76
    EthanolNot specifiedModerateCitation 40
    Formamide534 (+66)StrongCitation 76
    PMMA MatrixNot specifiedMatrix stabilizationCitation 47
    mCP HostNot specifiedHost confinementCitations 63, 78
    CBP HostNot specifiedHost confinementCitation 63

    Dates

    Last modified: 08-16-2023

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